molecular formula C13H12FN3OS B2827886 N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide CAS No. 1226443-04-4

N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide

Cat. No.: B2827886
CAS No.: 1226443-04-4
M. Wt: 277.32
InChI Key: GLFSGNVURXHIKE-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide is a synthetically designed small molecule that incorporates a pyrimidine scaffold linked to a fluorinated aromatic system via a thioacetamide bridge. This specific structure places it within a class of compounds that are of significant interest in medicinal chemistry and drug discovery research, particularly for the development of protein-protein interaction inhibitors and enzyme inhibitors. Pyrimidine derivatives are extensively investigated for their diverse biological activities. Scientific studies have established that compounds featuring the pyrimidine core exhibit a wide range of pharmacological properties, including anticancer, antiviral, and antifungal activities . The biological significance of the pyrimidine nucleus is attributed to its role in DNA and RNA, allowing its derivatives to interact with various enzymatic targets . Recent research highlights the potential of pyrimidine and pyridine derivatives as inhibitors of protein-protein interactions (PPIs), which are challenging yet valuable targets in drug discovery . For instance, some pyrimidine derivatives have been identified as disruptors of the influenza virus polymerase complex by targeting the interaction between its PA and PB1 subunits, showcasing the potential of this chemical class in antiviral research . Furthermore, structurally related 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives have recently been reported as potent inhibitors of PIM-1 kinase, an oncogenic target, demonstrating promising anticancer activity in biochemical assays . The mechanism of action for such compounds typically involves binding to the kinase's ATP-binding pocket, thereby inhibiting phosphorylation of downstream substrates that drive cell proliferation and survival . The presence of the fluorine atom and methyl group on the phenyl ring in this compound is a common strategy in lead optimization, as fluorine can influence the molecule's electronic properties, metabolic stability, and binding affinity through electrostatic interactions . Researchers can utilize this compound as a key intermediate or as a lead compound for further chemical exploration to develop novel inhibitors for various disease targets. This product is intended for Research Use Only and is not approved for human, therapeutic, or veterinary diagnostic applications.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-pyrimidin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-9-2-3-10(6-11(9)14)17-12(18)7-19-13-4-5-15-8-16-13/h2-6,8H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFSGNVURXHIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the nucleophilic substitution reaction of 3-fluoro-4-methylphenylamine with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with a pyrimidinylthio compound under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The aromatic fluorine and methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several analogues documented in the evidence:

Compound Name Key Substituents Molecular Weight (g/mol) Key Features Reference
N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thienopyrimidinone core, chloro-methylphenyl group 409.888 Bioactive scaffold with potential kinase inhibition activity
2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide Benzofuropyrimidine, ethoxyphenyl group Not reported Enhanced π-stacking due to fused benzofuran ring
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thienopyrimidinone, trifluoromethoxyphenyl group ~532.3 (calculated) High lipophilicity from trifluoromethoxy group

Key Observations :

  • Pyrimidine vs. Thieno/Benzofuropyrimidine Cores: The main compound’s pyrimidinylthio group contrasts with thieno[3,2-d]pyrimidinone or benzofuropyrimidine cores in analogues. These fused-ring systems may enhance binding affinity to hydrophobic enzyme pockets but reduce solubility compared to the simpler pyrimidine ring .
  • Fluorinated vs.

Pharmacological and Physicochemical Properties

While direct data on the main compound are unavailable, inferences can be drawn from analogues:

  • Lipophilicity : The trifluoromethoxy group in increases logP, favoring blood-brain barrier penetration, whereas the 3-fluoro-4-methylphenyl group in the main compound balances lipophilicity and polarity.
  • Hydrogen Bonding: The pyrimidinylthio group’s sulfur atom and acetamide’s carbonyl may act as H-bond acceptors, similar to the thienopyrimidinone’s carbonyl in .
  • Bioactivity: Thieno[3,2-d]pyrimidinone derivatives (e.g., ) are reported as kinase inhibitors, suggesting the main compound could target similar pathways but with altered selectivity due to fluorine substitution.

Challenges and Opportunities

  • Selectivity : Fluorine’s small size and high electronegativity may improve target specificity compared to bulkier substituents (e.g., trifluoromethoxy in ).
  • Synthetic Scalability : emphasizes the need for high-purity intermediates in polyimide synthesis, a consideration equally critical for pharmaceutical applications .

Q & A

Q. What are structurally similar compounds with validated bioactivity?

  • Comparative Table :
Compound NameKey FeaturesBiological ActivityReference
N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxodihydropyrimidin-4-yl)sulfanyl]acetamideDihydropyrimidine coreAntifungal (IC₅₀ = 1.8 µM)
2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)acetamideOxadiazole substitutionAnticancer (IC₅₀ = 0.47 µM)

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